molecular formula C19H28N2O B10881931 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-phenylethanone

1-[4-(Azepan-1-yl)piperidin-1-yl]-2-phenylethanone

Cat. No.: B10881931
M. Wt: 300.4 g/mol
InChI Key: AXOUNSQWWNPPFI-UHFFFAOYSA-N
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Description

1-[4-(Azepan-1-yl)piperidin-1-yl]-2-phenylethanone is a synthetic organic compound characterized by its unique structure, which includes an azepane ring, a piperidine ring, and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-phenylethanone typically involves multi-step organic reactions. One common method starts with the preparation of the azepane and piperidine intermediates, which are then coupled with a phenylethanone derivative. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and purified before the final coupling step. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-phenylethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or azepane rings, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(Azepan-1-yl)piperidin-1-yl]-2-phenylethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-phenylethanone exerts its effects depends on its interaction with molecular targets. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades or metabolic pathways, leading to the desired biological effect.

Comparison with Similar Compounds

    1-(Piperidin-4-yl)azepane: Shares the azepane and piperidine rings but lacks the phenylethanone moiety.

    1-(4-Piperidinylcarbonyl)azepane: Similar structure but with a different functional group attached to the piperidine ring.

Uniqueness: 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-phenylethanone is unique due to the combination of the azepane, piperidine, and phenylethanone groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H28N2O

Molecular Weight

300.4 g/mol

IUPAC Name

1-[4-(azepan-1-yl)piperidin-1-yl]-2-phenylethanone

InChI

InChI=1S/C19H28N2O/c22-19(16-17-8-4-3-5-9-17)21-14-10-18(11-15-21)20-12-6-1-2-7-13-20/h3-5,8-9,18H,1-2,6-7,10-16H2

InChI Key

AXOUNSQWWNPPFI-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2CCN(CC2)C(=O)CC3=CC=CC=C3

Origin of Product

United States

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